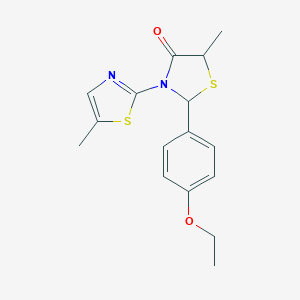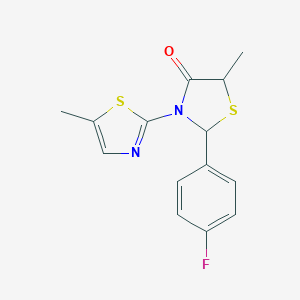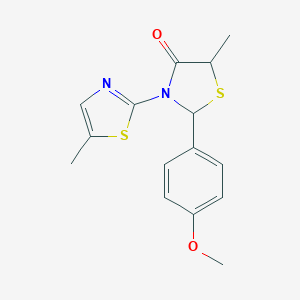![molecular formula C20H23N3O3 B277751 Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCC is a member of the carbamate family, which is a class of organic compounds that contain a carbonyl group attached to an amino group. MPCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.46 g/mol.
作用机制
The mechanism of action of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been found to have several biochemical and physiological effects. In addition to its inhibitory activity against acetylcholinesterase, Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate a potential candidate for the treatment of other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
实验室实验的优点和局限性
The advantages of using Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in lab experiments include its potent inhibitory activity against acetylcholinesterase, its solubility in organic solvents, and its relatively low toxicity. However, the limitations of using Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in lab experiments include its high cost and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the research on Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate. One potential direction is the development of novel derivatives of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate with improved pharmacological properties. Another direction is the investigation of the potential use of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in the treatment of other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the use of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate as a potential insecticide has also been suggested, and further research in this area could lead to the development of new pest control strategies.
Conclusion:
In conclusion, Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been found to exhibit potent inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate also has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of other neurodegenerative diseases. While there are advantages and limitations to using Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in lab experiments, there are several future directions for the research on Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate, including the development of novel derivatives and the investigation of its potential use as an insecticide.
合成方法
The synthesis of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate involves the reaction of 4-methylphenylpiperazine with 2-(chlorocarbonyl)phenyl isocyanate in the presence of a base. The reaction yields Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate as a white crystalline powder with a yield of 70-80%.
科学研究应用
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been found to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency in acetylcholine.
属性
产品名称 |
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate |
|---|---|
分子式 |
C20H23N3O3 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
methyl N-[2-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23N3O3/c1-15-7-9-16(10-8-15)22-11-13-23(14-12-22)19(24)17-5-3-4-6-18(17)21-20(25)26-2/h3-10H,11-14H2,1-2H3,(H,21,25) |
InChI 键 |
GZBNYLBJPXZCAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)

